molecular formula C7H15NO3 B13224605 2-(Aminooxy)-4-methylhexanoic acid

2-(Aminooxy)-4-methylhexanoic acid

Katalognummer: B13224605
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: HKISJMDURMDZFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminooxy)-4-methylhexanoic acid is an organic compound that features both an aminooxy group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-4-methylhexanoic acid typically involves the reaction of 4-methylhexanoic acid with hydroxylamine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, often catalyzed by aniline or phenylenediamine derivatives . The process involves the formation of an oxime intermediate, which is subsequently reduced to yield the desired aminooxy compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminooxy)-4-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine derivatives, reducing agents like sodium borohydride, and catalysts such as aniline or phenylenediamine derivatives . The reactions are typically carried out in aqueous media under mild conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include oxime derivatives, nitroso compounds, and various substituted aminooxy compounds depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-(Aminooxy)-4-methylhexanoic acid is unique due to its specific structure, which combines an aminooxy group with a branched aliphatic chain. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7H15NO3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-aminooxy-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO3/c1-3-5(2)4-6(11-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI-Schlüssel

HKISJMDURMDZFL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CC(C(=O)O)ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.